2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide - 136584-15-1

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Catalog Number: EVT-2514968
CAS Number: 136584-15-1
Molecular Formula: C10H11N3O2
Molecular Weight: 205.217
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Reacting o-phenylenediamine with a suitable dicarbonyl compound, like ethyl acetoacetate, under acidic conditions [, ].
  • Alternatively, reacting o-phenylenediamine with maleic anhydride followed by cyclization with a suitable reagent can also yield the desired core structure [].
  • Reacting with 2-chloroacetamide under basic conditions [].
  • Another approach utilizes a carboxylic acid derivative of the core structure, reacting it with a desired amine to yield the final acetamide derivative [].
Molecular Structure Analysis

Various analytical techniques, including X-ray crystallography [, , , ], NMR spectroscopy [, , , , , , ], and IR spectroscopy [, , ], have been employed to elucidate the molecular structures and conformations of these compounds.

Mechanism of Action
  • Kinin B1 receptor antagonists: Some derivatives, like compound 11 [], act as potent and selective antagonists of the kinin B1 receptor, inhibiting the binding of bradykinin and subsequent downstream signaling cascades involved in inflammation and pain.
Applications
  • Pharmaceutical Research:

    • Anti-inflammatory agents: Certain derivatives demonstrate potent antagonistic activity against the kinin B1 receptor, making them potential therapeutic candidates for inflammatory diseases and pain management [, ].
    • Antifungal agents: Several studies have explored the antifungal properties of these derivatives against various fungal strains, suggesting their potential as antifungal drugs [, , ].
    • Anticancer agents: Research has investigated the cytotoxic activity of specific derivatives against different cancer cell lines, indicating their potential in developing new anticancer therapies [, , ].
    • Glycogen phosphorylase inhibitors: Some derivatives exhibit inhibitory effects on glycogen phosphorylase a (GPa), making them potential therapeutic leads for treating metabolic disorders like type 2 diabetes [].

Compound 11: 2-{(2R)-1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide

Compound Description: Compound 11 is a potent and selective nonpeptide antagonist for the human and rabbit kinin B1 receptor (B1R) []. It exhibits high affinity for the B1R, with a Ki value of 22 pM for inhibiting [3H]Lys-des-Arg9-BK binding to a rabbit B1R expressed in COS-1 cells []. Compound 11 effectively antagonizes des-Arg9-BK- or Lys-des-Arg9-BK-induced contractions in rabbit isolated aorta []. Furthermore, it inhibits B1R-mediated signaling pathways, including extracellular signal-regulated kinase1/2 phosphorylation and B1R translocation [].

Compound A: N-[2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]ethyl]-2-[(2R)-1-(2-naphthylsulfonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide

Compound Description: Compound A is a potent and selective non-peptide antagonist of the kinin B1 receptor (B1R) [].

Relevance: Compound A shares a similar core structure with 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, featuring a tetrahydroquinoxaline ring system substituted with a sulfonyl group at the 1-position and an acetamide group at the 2-position []. This structural similarity, particularly the presence of the phenyl-SO2-NR-(spacer2–4)-CO-NRR motif, contributes to its B1 receptor antagonist activity.

Compound 3: 2-(3-Oxo-1-(toluene-4-sulfonyl)-1,2,3,4-4H-quinoxalin-2-yl)-N-phenyl-acetamide

Compound Description: Compound 3 exhibits dual antagonist activity towards both bradykinin B1 and B2 receptors, although with a preference for B1 receptors []. It has an IC50 value of 2.13 μM for B1 receptors and 126 μM for B2 receptors []. Functionally, it demonstrates a pA2 value of 6.27 at rabbit B1 receptors, inhibiting Lys-des-Arg9-bradykinin-induced contractility of the isolated aorta [].

Relevance: This compound exemplifies a simplified structure based on a pharmacophore hypothesized to be common to both B1 and B2 receptor antagonists []. Similar to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, it possesses a 3-oxo-1,2,3,4-tetrahydroquinoxaline core. The presence of a toluene-4-sulfonyl group at the 1-position and a N-phenylacetamide substituent at the 2-position contributes to its dual antagonist activity.

Compound 5

Compound Description: Compound 5 is a dual antagonist of both bradykinin B1 and B2 receptors, showing a more balanced activity profile compared to compound 3, albeit with lower potency. Its IC50 values are 30 μM for B1 receptors and 117 μM for B2 receptors [].

Relevance: Although the exact structure of compound 5 is not provided, it is described as a close analog of compound 3 []. This implies that compound 5 also possesses the 3-oxo-1,2,3,4-tetrahydroquinoxaline core structure, similar to 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, with modifications that result in its dual antagonist activity.

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Compound Description: This compound is structurally characterized by single-crystal X-ray diffraction []. The ester substituent's conformation is influenced by an intramolecular N—H⋯O hydrogen bond []. Crystal packing reveals layers held together by N—H⋯O and C—H⋯O hydrogen bonds [].

Ethyl 2-[(2Z)-3-oxo-4-(prop-2-en--1-yl)-1,2,3,4-tetrahydroquinoxalin-2-ylidene]acetate

Compound Description: This compound is characterized by its crystal structure, which reveals a conformation of the ester side-chain influenced by an intramolecular N—H⋯O hydrogen bond []. The crystal structure further exhibits a 3-D reticulated structure formed through intermolecular C—H⋯O hydrogen bonds, slipped π-π-stacking, and C-H···π(ring) interactions [].

3-(1,3,4-oxadiazol-2-yl)methylene-2-oxo-1,2,3,4-tetrahydroquinoxalines

Compound Description: These compounds are studied for their tautomeric behaviors using 1 H NMR and UV spectroscopy []. They display two tautomers in dimethylsulfoxide and three in trifluoroacetic acid [].

N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides

Compound Description: This series of compounds were synthesized and tested for their antifungal activity against various fungi like Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur []. Some of these compounds showed notable antifungal properties [].

N-[Alkyl or Un/substituted phenyl]-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamides

Compound Description: This series of 1,4-benzothiazine derivatives were subjected to 3DQSAR studies to analyze structural characteristics influencing their antifungal activities []. Steric properties, particularly those related to molecular shape, were found to be crucial for their antifungal activity []. Bulky substitutions at the para or meta position of the phenyl ring were identified as beneficial for enhancing antifungal potency [].

Properties

CAS Number

136584-15-1

Product Name

2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide

Molecular Formula

C10H11N3O2

Molecular Weight

205.217

InChI

InChI=1S/C10H11N3O2/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8/h1-4,8,12H,5H2,(H2,11,14)(H,13,15)

InChI Key

YLFQUAMGHIDFOJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.